Tirbanibulin (dihydrochloride)

actinic keratosis topical therapy tolerability

Tirbanibulin dihydrochloride (CAS 1038395-65-1; synonym KX2-391 dihydrochloride, KX-01 dihydrochloride) is the dihydrochloride salt form of tirbanibulin, a synthetic small-molecule dual inhibitor of Src kinase signaling and tubulin polymerization. The compound targets the peptide substrate site of Src rather than the ATP-binding pocket, representing a non-ATP competitive mechanism distinct from conventional tyrosine kinase inhibitors.

Molecular Formula C26H30ClN3O3
Molecular Weight 468.0 g/mol
Cat. No. B12807751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirbanibulin (dihydrochloride)
Molecular FormulaC26H30ClN3O3
Molecular Weight468.0 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl
InChIInChI=1S/C26H29N3O3.ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;/h1-11,20H,12-19H2,(H,28,30);1H
InChIKeyPQQWYOYYXXUDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tirbanibulin Dihydrochloride for Research and Procurement: Compound Class and Core Characteristics


Tirbanibulin dihydrochloride (CAS 1038395-65-1; synonym KX2-391 dihydrochloride, KX-01 dihydrochloride) is the dihydrochloride salt form of tirbanibulin, a synthetic small-molecule dual inhibitor of Src kinase signaling and tubulin polymerization [1]. The compound targets the peptide substrate site of Src rather than the ATP-binding pocket, representing a non-ATP competitive mechanism distinct from conventional tyrosine kinase inhibitors [2]. In preclinical biochemical assays, tirbanibulin inhibited Src kinase activity with an IC₅₀ of approximately 9 nM and blocked tubulin polymerization with an IC₅₀ of approximately 120 nM [1]. The free base (CAS 897016-82-9) is the active pharmaceutical ingredient in the FDA/EMA-approved 1% ointment (Klisyri®) for actinic keratosis of the face or scalp; the dihydrochloride salt is the form most commonly supplied for in vitro and preclinical research applications due to its favorable aqueous solubility profile [3].

Why Tirbanibulin Dihydrochloride Cannot Be Simply Substituted with Other Src Inhibitors or AK Therapies


Tirbanibulin dihydrochloride occupies a unique pharmacological and therapeutic niche that precludes simple substitution with other Src kinase inhibitors (e.g., dasatinib, bosutinib, saracatinib) or alternative actinic keratosis (AK) therapies. Most Src inhibitors are ATP-competitive and target the kinase active site, whereas tirbanibulin binds to the substrate-binding pocket, conferring a distinct selectivity profile that reduces off-target kinase inhibition and may underlie its favorable tolerability in topical application [1]. The dihydrochloride salt form differs materially from the mesylate salt in terms of molecular weight (504.45 vs. ~527.6 g/mol), aqueous solubility, and hygroscopicity—parameters that directly impact experimental reproducibility in in vitro assays and formulation development . Within the AK therapeutic landscape, tirbanibulin's 5-day treatment regimen represents the shortest FDA-approved topical course available, contrasting sharply with imiquimod (up to 16 weeks), 5-fluorouracil (2-4 weeks), and diclofenac (60-90 days). This compressed dosing schedule is a direct consequence of its dual mechanism of action (Src inhibition plus tubulin polymerization disruption), a mechanistic combination absent in all alternative AK therapies [2].

Tirbanibulin Dihydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Head-to-Head Tolerability Comparison: Local Skin Reaction Scores vs. 5-Fluorouracil 4% and Photodynamic Therapy

In a 2026 prospective randomized (1:1:1) study comparing 5-fluorouracil (5-FU) 4%, tirbanibulin 1%, and photodynamic therapy (PDT) in 45 patients with relapsing AK, tirbanibulin demonstrated significantly lower Local Skin Response (LSR) scores compared to both 5-FU and PDT [1]. Twelve-week clearance rates were comparable across groups (73.3% for 5-FU, 66.7% for tirbanibulin, 80.0% for PDT; p = 0.711), while LSR severity differed markedly [1]. Reflectance confocal microscopy normalization occurred in 60.0% of tirbanibulin-treated patients versus 66.7% for 5-FU and 73.3% for PDT (p = 0.741), with 6-month recurrence among responders at 10.0%, 9.1%, and 8.3% respectively (p = 0.991) [1].

actinic keratosis topical therapy tolerability LSR score field-directed treatment

Network Meta-Analysis: Complete Clearance Odds Ratio vs. 9 Competitor AK Therapies

A 2022 Bayesian network meta-analysis of 35 randomized controlled trials evaluated tirbanibulin 1% ointment against 11 comparator interventions for complete clearance of AK on the face and scalp [1]. Tirbanibulin demonstrated an odds ratio of 11.1 (95% credible interval: 6.2–20.9) versus placebo/vehicle [1]. This places tirbanibulin in the mid-range of efficacy among established AK therapies, comparable to ingenol mebutate 0.015% (OR 12.5, 8.1–19.9) and photodynamic therapy with methyl aminolevulinate (OR 11.7, 6.0–21.9), but notably lower than fluorouracil 5% (OR 35.0, 10.2–164.4) and fluorouracil 4% (OR 30.3, 9.1–144.7) [1].

actinic keratosis complete clearance network meta-analysis Bayesian analysis odds ratio

Treatment Duration Differentiation: 5-Day Regimen vs. Extended Courses of Alternative AK Therapies

Tirbanibulin 1% ointment is approved for a 5-consecutive-day treatment course—the shortest FDA-approved topical regimen for actinic keratosis [1]. This contrasts sharply with other topical AK therapies: 5-fluorouracil 5% cream requires twice-daily application for 2-4 weeks; imiquimod 5% cream is applied twice weekly for 16 weeks; imiquimod 3.75% cream requires daily application for two 2-week cycles separated by a 2-week rest period; diclofenac 3% gel requires twice-daily application for 60-90 days; and ingenol mebutate (now withdrawn in EU) required 2-3 days [2]. The compressed 5-day course is enabled by tirbanibulin's dual Src/tubulin inhibitory mechanism, which induces rapid apoptosis in proliferating keratinocytes without requiring prolonged immune modulation [3].

treatment duration dosing regimen actinic keratosis patient adherence topical therapy

Health Economic Differentiation: Cost Savings vs. Diclofenac, Imiquimod, and Fluorouracil

An economic evaluation of tirbanibulin for AK treatment in Scotland estimated that tirbanibulin is cost-saving versus three established topical AK therapies [1]. Specifically, tirbanibulin was estimated to be cost-saving compared to diclofenac sodium 3% gel, imiquimod 5% cream, and fluorouracil 5% cream [1]. The cost advantage remained robust across sensitivity and scenario analyses [1]. This economic differentiation stems primarily from the compressed 5-day treatment course, which reduces healthcare resource utilization associated with longer-duration regimens including follow-up visits for adverse event management.

cost-effectiveness health economics budget impact actinic keratosis procurement

Salt Form Differentiation: Dihydrochloride vs. Mesylate Solubility and Molecular Parameters

Tirbanibulin dihydrochloride (CAS 1038395-65-1; MW 504.45) exhibits aqueous solubility of approximately 50 mg/mL (99.12 mM) and DMSO solubility of 33.33 mg/mL (66.07 mM) at 25°C, requiring ultrasonication for complete dissolution [1]. In contrast, tirbanibulin mesylate (CAS 1080645-95-9; MW ~527.6) has a higher molecular weight and distinct solubility profile, though head-to-head comparative solubility data for the mesylate salt in identical vehicles are not systematically reported in public domain technical datasheets . The dihydrochloride salt is the form used in the majority of published preclinical studies, including the foundational medicinal chemistry characterization and in vivo xenograft models, establishing it as the reference standard for experimental reproducibility [2].

salt form solubility dihydrochloride mesylate formulation in vitro assays

Tirbanibulin Dihydrochloride: Evidence-Backed Research and Procurement Application Scenarios


In Vitro Src Kinase Inhibition Assays Requiring Non-ATP Competitive Mechanism

For research groups investigating Src kinase signaling pathways or screening for novel Src inhibitors, tirbanibulin dihydrochloride serves as the reference compound for substrate-site-targeted inhibition. Its IC₅₀ of approximately 9 nM in biochemical Src kinase assays and GI₅₀ range of 9-60 nM across cancer cell lines (including Huh7, PLC/PRF/5, Hep3B, and HepG2 hepatic cancer cells) provide validated benchmark values for assay calibration [7]. The dihydrochloride salt's aqueous solubility (50 mg/mL in H₂O) facilitates preparation of concentrated stock solutions for cell culture applications [8].

Actinic Keratosis Research and Preclinical Model Development

Tirbanibulin dihydrochloride is the appropriate reference standard for preclinical AK research requiring the active pharmaceutical ingredient used in Phase 3 trials (KX01-AK-003 and KX01-AK-004) that demonstrated 44% and 54% complete clearance rates at Day 57 versus 5% and 13% for vehicle (p < 0.0001) [7]. Its dual Src/tubulin inhibitory mechanism induces G2/M arrest and apoptosis in proliferating keratinocytes, providing a mechanistically distinct positive control for studies comparing novel topical AK agents or investigating field cancerization biology [8].

Topical Formulation Development and Salt Form Selection Studies

For pharmaceutical development groups evaluating salt forms for topical or oral formulation of Src/tubulin dual inhibitors, tirbanibulin dihydrochloride provides a well-characterized reference point. The dihydrochloride salt (MW 504.45) offers distinct physicochemical properties from the mesylate salt (MW ~527.6) and free base, including documented aqueous solubility of 50 mg/mL and DMSO solubility of 33.33 mg/mL [7]. These parameters are essential for comparing novel analogs or alternative salt forms, particularly given the dihydrochloride's established use in the FDA-approved 1% ointment formulation [8].

Health Economics and Comparative Effectiveness Research in Dermatology

For health economics researchers conducting comparative effectiveness analyses of AK therapies, tirbanibulin represents a unique case study due to its 5-day treatment duration—the shortest FDA-approved topical course—and its documented cost-saving profile versus diclofenac, imiquimod, and fluorouracil in the Scottish healthcare system [7]. Its odds ratio of 11.1 (95% CrI: 6.2-20.9) for complete clearance versus placebo, derived from Bayesian network meta-analysis of 35 RCTs, provides a robust efficacy benchmark for economic modeling [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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